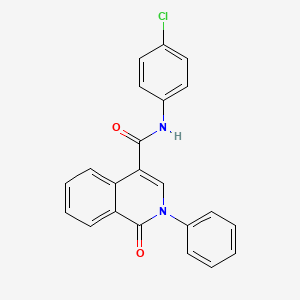

N-(4-chlorophenyl)-1-oxo-2-phenylisoquinoline-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-chlorophenyl)-1-oxo-2-phenylisoquinoline-4-carboxamide is a chemical compound known for its diverse applications in scientific research. This compound features a unique structure that includes a chlorophenyl group, an isoquinoline core, and a carboxamide functional group, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Mechanism of Action

Target of Action

It’s worth noting that many indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to inhibit the activity of certain enzymes, thereby exerting their therapeutic effects .

Biochemical Pathways

For instance, they can interfere with the perception and transduction of endocrine hormone signals .

Result of Action

For instance, some indole derivatives have been reported to exhibit antiviral, anti-inflammatory, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-oxo-2-phenylisoquinoline-4-carboxamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-phenylisoquinoline-4-carboxamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1-oxo-2-phenylisoquinoline-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-chlorophenyl)-1-oxo-2-phenylisoquinoline-4-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

- N-(4-chlorophenyl)-2-phenylisoquinoline-4-carboxamide

- N-(4-bromophenyl)-1-oxo-2-phenylisoquinoline-4-carboxamide

- N-(4-methylphenyl)-1-oxo-2-phenylisoquinoline-4-carboxamide

Uniqueness

N-(4-chlorophenyl)-1-oxo-2-phenylisoquinoline-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .

Biological Activity

N-(4-chlorophenyl)-1-oxo-2-phenylisoquinoline-4-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and inflammation. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the isoquinoline family, characterized by a bicyclic structure that contributes to its pharmacological properties. Its molecular formula is C19H15ClN2O with a molecular weight of approximately 324.79 g/mol. The presence of the 4-chlorophenyl group enhances its biological activity through various mechanisms.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have shown its effectiveness against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| COLO205 (Colorectal adenocarcinoma) | 0.32 |

| H460 (Non-small-cell lung cancer) | 0.89 |

| A498 (Renal cell carcinoma) | 1.5 |

| Hep 3B (Liver cancer) | 1.8 |

The compound's mechanism of action involves the inhibition of tubulin polymerization, which is crucial for cancer cell mitosis. Molecular docking studies suggest that it binds effectively to the colchicine site on tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated significant anti-inflammatory effects. In vivo studies involving lipopolysaccharide (LPS)-induced acute lung injury models revealed that the compound significantly reduced the expression of pro-inflammatory cytokines such as IL-6 and TNF-α. It also inhibited the NF-κB signaling pathway, which plays a critical role in inflammatory responses .

Case Studies and Research Findings

- Study on Anticancer Effects :

-

Inflammation Model :

- In another study focusing on inflammation, the compound was tested in LPS-induced sepsis models. Results showed significant improvement in survival rates and reduction in lung edema among treated mice compared to controls, indicating its potential therapeutic role in managing inflammatory diseases .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics, making it suitable for therapeutic applications. However, potential drug-drug interactions and mutagenic risks were noted during ADMET profiling, necessitating further investigation into its safety profile .

Properties

IUPAC Name |

N-(4-chlorophenyl)-1-oxo-2-phenylisoquinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN2O2/c23-15-10-12-16(13-11-15)24-21(26)20-14-25(17-6-2-1-3-7-17)22(27)19-9-5-4-8-18(19)20/h1-14H,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFAOYXYAVRKSML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)NC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.